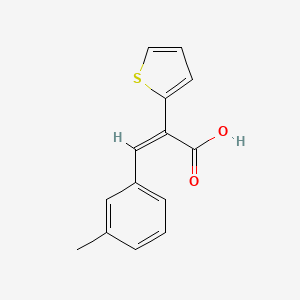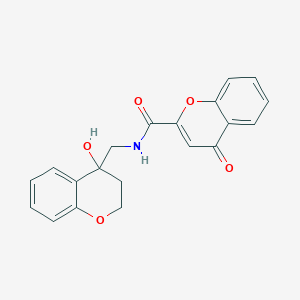![molecular formula C8H14ClNOS B2977864 Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride CAS No. 2089257-10-1](/img/structure/B2977864.png)
Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride is a chemical compound that has garnered interest within the realm of medicinal chemistry due to its structural uniqueness and potential as a building block for the development of therapeutic agents. Research indicates that thiomorpholine and its derivatives, including this compound, are crucial in the synthesis of novel compounds with potential medicinal properties. For instance, Walker and Rogier (2013) demonstrated the preparation of novel bridged bicyclic thiomorpholines as potentially useful building blocks in medicinal chemistry. These compounds have shown interesting biological profiles and some analogues containing these moieties have entered human clinical trials, underscoring their significance in drug development processes (Walker & Rogier, 2013).
Antimicrobial Research
The antimicrobial activity of thiomorpholine derivatives has been explored, with studies focusing on the development of new bioactive molecules. Kardile and Kalyane (2010) investigated the synthesis and antimicrobial activity of 4-thiomorpholine-4ylbenzohydrazide derivatives. These compounds were synthesized to increase Log P value, thereby increasing microbial intracellular concentration and decreasing microbial resistance. This research highlights the potential of thiomorpholine derivatives in the development of new antimicrobial agents with lesser toxicity and safer profiles, providing a foundation for further exploration in antimicrobial therapy (Kardile & Kalyane, 2010).
Bioanalytical Studies
Recent studies have also focused on the functionalization of metal complexes with thiomorpholine derivatives for bioanalytical applications. Hanif et al. (2017) reported on [RuII (η6 -p-cymene)] complexes with 3-hydroxy-2-pyridinone functionalized with thiomorpholine, showing how these compounds form adducts with amino acids and proteins. This research opens new avenues for the use of thiomorpholine derivatives in bioanalytical studies, potentially aiding in the development of novel diagnostic tools and therapeutic agents (Hanif et al., 2017).
Enhancement of Transdermal Drug Delivery
The role of ionic liquids, including those derived from thiomorpholine, in enhancing transdermal drug delivery has been explored. Monti et al. (2017) examined the effect of cyclic onium-based ionic liquids as enhancers for the transdermal permeation of diltiazem. This study underscores the potential of thiomorpholine-derived compounds in improving the efficacy of transdermal drug delivery systems, offering a promising strategy for enhancing the bioavailability of medications administered through the skin (Monti et al., 2017).
properties
IUPAC Name |
3,4,6,7,8,9a-hexahydro-1H-pyrido[2,1-c][1,4]thiazin-9-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS.ClH/c10-8-2-1-3-9-4-5-11-6-7(8)9;/h7H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAZTVVBSWHWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CSCCN2C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2977783.png)
![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2977784.png)

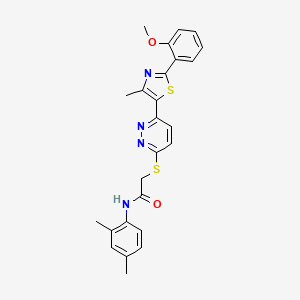
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2977788.png)
![N-(2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2977789.png)
![2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2977791.png)
![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2977794.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2977795.png)
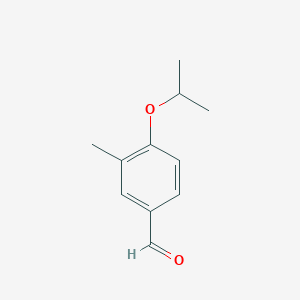
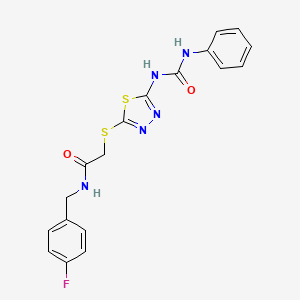
![2-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2977801.png)
